

Burnettramic Acid A: A Novel Antifungal Agent from Aspergillus burnettii

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Compound of Interest		
Compound Name:	Burnettramic acid A	
Cat. No.:	B10822051	Get Quote

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Abstract

Burnettramic acid A, a novel secondary metabolite produced by the Australian soil fungus Aspergillus burnettii, represents a new class of antibiotics with significant potential for therapeutic development.[1][2] This document provides a comprehensive overview of Burnettramic acid A, including its unique chemical structure, potent biological activities, and the biosynthetic pathway responsible for its production. Detailed experimental protocols for the cultivation of A. burnettii, as well as the extraction and characterization of Burnettramic acid A, are presented. Furthermore, quantitative data on its bioactivity is summarized, and key pathways are visualized to facilitate a deeper understanding of this promising natural product.

Introduction

The genus Aspergillus is a well-known source of structurally diverse and biologically active secondary metabolites, which have yielded numerous clinically important drugs.[2] Aspergillus burnettii, a species identified from the North Burnett region of southern Queensland, Australia, has been found to produce a unique class of compounds known as the burnettramic acids.[2] The most abundant of these, **Burnettramic acid A**, is a rare bolaamphiphilic molecule featuring a β-d-mannose linked to a pyrrolizidinedione unit through a long, 26-carbon chain.[1] [2][3] This distinctive architecture contributes to its potent in vitro antifungal and antibacterial properties, making it a subject of considerable interest for the development of new anti-infective agents.[2][4]



Chemical Structure and Properties

The chemical structure of **Burnettramic acid A** has been elucidated through extensive spectroscopic analysis, including HRMS and NMR, and has undergone revision since its initial proposal to establish its full absolute configuration.[5][6][7]

Table 1: Physicochemical Properties of Burnettramic Acid A

Property	Value	Reference
Molecular Formula	C41H72NO12	[5]
Molecular Weight	770.5042 [M+H]+	[5]
Core Structure	Bolaamphiphilic pyrrolizidinedione	[1][2]
Key Moieties	β-d-mannose, 26-carbon chain, pyrrolizidinedione	[1][2][3]

Biological Activity

Burnettramic acid A has demonstrated significant in vitro activity against a range of fungal and bacterial pathogens. Its antifungal potency is particularly noteworthy, showing comparable efficacy to the established antifungal drug Amphotericin B against certain yeast species.[2]

Table 2: In Vitro Biological Activity of Burnettramic Acid A



Target Organism	Activity Metric	Value (µg/mL)	Reference
Candida albicans	IC50	0.5	[2]
Saccharomyces cerevisiae	IC50	0.2	[2]
Bacillus subtilis	IC50	2.3	[4]
Staphylococcus aureus	IC50	5.9	[4]
Murine Myeloma (NS-1) cells	IC50	13.8	[2]
Neonatal Foreskin Fibroblasts (NFF)	IC50	>100	[2]

Biosynthesis

The biosynthesis of **Burnettramic acid A** is governed by the bua gene cluster, which encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.[1][2] The pathway has been elucidated through comparative genomics and heterologous expression in Aspergillus nidulans.[1][2]

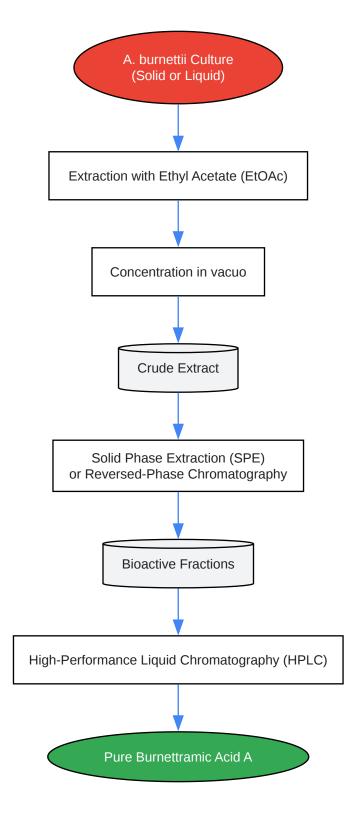
Proposed Biosynthetic Pathway of Burnettramic Acid A

The biosynthesis commences with the hydroxylation of proline, followed by the construction of a highly reduced polyketide chain by the PKS-NRPS machinery. The pathway proceeds through amide bond formation and a Dieckmann condensation to form the characteristic pyrrolizidinedione moiety. Subsequent modifications, including glycosylation, lead to the final structure of **Burnettramic acid A**.[2][3]









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